Lincomycin hydrochloride monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antimicrobial Activity Studies

One area of scientific research involving lincomycin hydrochloride monohydrate is investigating its antimicrobial activity against various pathogens. Studies have explored its effectiveness against bacteria resistant to other antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA) []. Researchers can utilize lincomycin to compare its potency against other antibiotics or assess the emergence of resistance in bacterial populations.

Mechanism of Action Research

Another field of scientific research explores lincomycin hydrochloride monohydrate's mechanism of action. This involves understanding how the drug inhibits bacterial growth. Studies have shown that lincomycin binds to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis essential for bacterial survival []. Research in this area can contribute to the development of new antibiotics with improved efficacy or different mechanisms of action to combat emerging antibiotic resistance.

In Vitro and In Vivo Studies

Lincomycin hydrochloride monohydrate can be used in in vitro (laboratory) and in vivo (animal) studies. In vitro studies allow researchers to assess the drug's direct effect on bacteria in a controlled environment. In vivo studies using animal models can investigate the efficacy and safety of lincomycin in a more complex biological system []. These studies can provide valuable data for understanding the potential therapeutic applications of lincomycin.

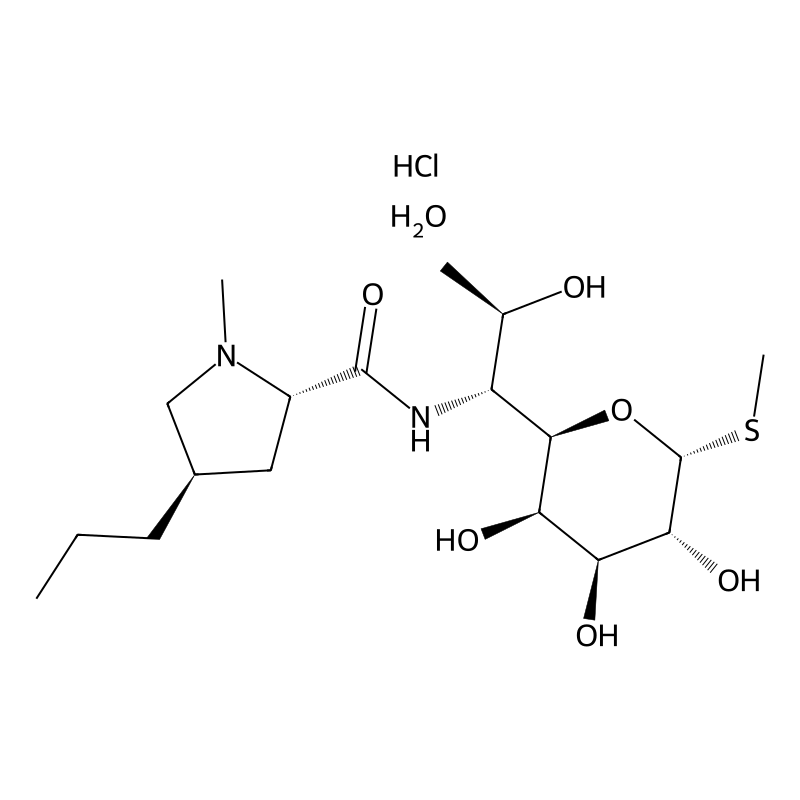

Lincomycin hydrochloride monohydrate is a lincosamide antibiotic derived from the bacterium Streptomyces lincolnensis. It is primarily used to treat serious bacterial infections caused by susceptible strains of bacteria, particularly in patients who are allergic to penicillin or when penicillin is not appropriate. The chemical structure of lincomycin hydrochloride monohydrate is represented by the molecular formula , with a molecular weight of 461.01 g/mol. This compound appears as a white or practically white crystalline powder that is odorless or has a faint odor, and it is freely soluble in water, dimethylformamide, and slightly soluble in acetone .

The synthesis of lincomycin hydrochloride monohydrate involves fermentation processes where Streptomyces lincolnensis is cultured under controlled conditions. The natural product is then isolated and purified through various extraction and crystallization techniques. Additionally, synthetic methods have been developed to produce lincomycin analogs that may enhance its pharmacological properties or reduce side effects .

Lincomycin hydrochloride monohydrate is primarily used in clinical settings for the treatment of serious bacterial infections. It is particularly indicated for:

- Skin and soft tissue infections caused by susceptible strains.

- Respiratory tract infections, especially when penicillin cannot be used.

- Bone and joint infections due to its ability to penetrate bone tissue.

- Pelvic inflammatory disease and other gynecological infections.

It is administered via intramuscular or intravenous routes, depending on the severity of the infection .

Lincomycin hydrochloride can interact with several other medications, which may affect its efficacy or increase the risk of adverse effects. Notable interactions include:

- Neuromuscular blockers: Lincomycin may potentiate the effects of neuromuscular blocking agents.

- Other antibiotics: Concurrent use with other antibiotics can lead to antagonistic effects.

- Anticoagulants: There may be an increased risk of bleeding when used with anticoagulants due to altered gut flora affecting vitamin K synthesis.

Monitoring for interactions is essential during therapy with lincomycin .

Lincomycin hydrochloride monohydrate belongs to a class of antibiotics known as lincosamides. Below are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Class | Spectrum of Activity | Unique Features |

|---|---|---|---|

| Clindamycin | Lincosamide | Broad-spectrum | More effective against anaerobes; derived from lincomycin |

| Erythromycin | Macrolide | Broad-spectrum | Effective against atypical pathogens; different binding site on ribosome |

| Azithromycin | Macrolide | Broad-spectrum | Extended half-life; better tissue penetration |

| Chloramphenicol | Amphenicol | Broad-spectrum | Can cause aplastic anemia; inhibits protein synthesis differently |

| Tetracycline | Tetracycline | Broad-spectrum | Inhibits protein synthesis by binding to the 30S ribosomal subunit |

Lincomycin's unique structure and mechanism allow it to effectively target certain bacterial strains that may be resistant to other antibiotics, making it a valuable option in specific clinical scenarios .

The crystal structure of lincomycin hydrochloride monohydrate has been comprehensively characterized through single-crystal X-ray diffraction analysis, providing detailed insights into its crystallographic properties [1] [2]. The compound crystallizes in the orthorhombic crystal system with space group P2₁2₁2, representing a chiral space group consistent with the presence of multiple stereogenic centers in the molecule [1].

The unit cell dimensions have been precisely determined with high accuracy: a = 18.5294(3) Å, b = 20.5980(4) Å, and c = 6.17380(10) Å [1] [2]. The unit cell volume is calculated as 2356.35(7) ų, accommodating four molecules per unit cell (Z = 4) [1]. These crystallographic parameters indicate a relatively large unit cell, which is characteristic of complex organic molecules containing multiple functional groups and extensive hydrogen bonding networks.

Table 1: Crystallographic Parameters of Lincomycin Hydrochloride Monohydrate

| Parameter | Value | Standard Uncertainty |

|---|---|---|

| Crystal System | Orthorhombic | - |

| Space Group | P2₁2₁2 | - |

| a (Å) | 18.5294 | ±0.0003 |

| b (Å) | 20.5980 | ±0.0004 |

| c (Å) | 6.17380 | ±0.00010 |

| Volume (ų) | 2356.35 | ±0.07 |

| Z | 4 | - |

| Final R-factor | 0.0391 | - |

The structure determination utilized Mo Kα radiation (λ = 0.71073 Å) at room temperature (298 K) [1]. Data collection employed a modern CCD diffractometer system, allowing for high-quality intensity measurements. The structure was refined using 2321 independent reflections with I ≥ 2σ(I), achieving a final R-value of 0.0391, indicating excellent agreement between observed and calculated structure factors [1].

The crystallographic analysis reveals that lincomycin hydrochloride monohydrate exhibits polymorphism, with two distinct crystal forms identified [3] [4]. Form I crystallizes in the orthorhombic system (space group P2₁2₁2), while Form II adopts a monoclinic crystal system (space group P2₁) with significantly different unit cell parameters: a = 5.234(1) Å, b = 33.894(2) Å, c = 13.633(1) Å, and β = 95.212(4)° [4]. These polymorphic differences result from distinct molecular conformations and hydrogen bonding patterns within the crystal lattice [3].

Absolute Configuration Determination via ORTEP Modeling

The absolute configuration of lincomycin hydrochloride monohydrate was unambiguously established through anomalous dispersion analysis utilizing the heavy atoms present in the structure [1] [2]. The presence of sulfur and chlorine atoms, which exhibit significant anomalous scattering for Mo Kα radiation, provided the necessary crystallographic information to determine the absolute stereochemistry [1].

The anomalous dispersion method involves comparing the intensities of Friedel pairs (hkl and -h-k-l reflections), which are no longer equivalent in the presence of anomalous scatterers [1]. The calculated and observed intensity ratios for representative reflections confirmed the R(+) absolute configuration of the molecule [2]. The refinement statistics for both possible enantiomers yielded R-values of 0.0391 for R(+) and 0.0404 for R(-), with a decisive ratio of 1.176 favoring the R(+) configuration [2].

ORTEP Analysis and Molecular Visualization

ORTEP (Oak Ridge Thermal Ellipsoid Plot) modeling provided detailed three-dimensional representation of the molecular structure, showing displacement ellipsoids at 50% probability level [2]. The ORTEP diagram reveals the spatial arrangement of all atoms with their anisotropic thermal parameters, confirming the expected connectivity and stereochemistry [2].

The crystallographic analysis establishes that the sugar moiety possesses D-galactopyranose stereochemistry, while the amino acid component corresponds to L-hygric acid [1] [2]. This stereochemical assignment is consistent with the known biosynthetic origin of lincomycin from Streptomyces lincolnensis and correlates with its biological activity profile [5].

The molecular structure analysis through ORTEP modeling demonstrates that the chloride ion environment includes coordination to several hydrogen bond donors, including O-4, O-5, water oxygen, O-7, and the peptide nitrogen atom N-1, with distances ranging from 3.0 to 3.5 Å [2]. Notably, there is no significant interaction between N-2 and the chloride ion, with a separation distance of 5.891 Å [2].

Conformational Analysis of Pyrrolidine and Galactopyranose Moieties

Galactopyranose Ring Conformation

The galactopyranose moiety of lincomycin hydrochloride monohydrate adopts the energetically favorable ⁴C₁ chair conformation [1] [2]. This conformation is characterized by the configuration sequence 1α2e3e4α5e, where α denotes axial positioning and e denotes equatorial positioning of substituents [2]. The chair conformation represents the most stable arrangement for six-membered pyranose rings, minimizing steric interactions and ring strain.

Detailed bond length analysis reveals that the average C-C distance within the galactopyranose ring is 1.520(5) Å, while the average carbon-hydroxyl distance measures 1.427(4) Å [2]. These values are consistent with those observed in other saccharide structures, including methyl-α-D-galactopyranose and β-D-glucopyranose, confirming the typical bond geometry of carbohydrate systems [2].

The galactopyranose ring maintains its chair conformation through a network of intramolecular and intermolecular interactions [2]. The hydroxyl groups at positions 2, 3, and 4 participate in extensive hydrogen bonding, contributing to both molecular stability and crystal packing arrangements [2].

Pyrrolidine Ring Conformation

The pyrrolidine ring within the hygric acid moiety exhibits an envelope conformation, which is characteristic of five-membered rings [1] [2] [6]. In this conformation, four carbon atoms (C-11, C-12, C-13, and C-14) remain approximately coplanar, while the nitrogen atom deviates significantly from this mean plane by -0.516 Å [2]. This puckering pattern is typical for pyrrolidine derivatives and allows for optimal orbital overlap while minimizing torsional strain.

The envelope conformation of the pyrrolidine ring has important implications for the overall molecular geometry and biological activity [7] [6]. Quantum mechanical studies have demonstrated that this specific conformation facilitates optimal charge transfer between the pyrrolidine derivative ring and the six-atom sugar moiety through their amide linkage [7] [6]. This charge transfer interaction represents a dominant factor influencing the conformational stability of lincosamide antibiotics [7].

Conformational Stability and Intramolecular Interactions

The crystal structure analysis reveals the presence of stabilizing intramolecular hydrogen bonds, particularly the C=O···H-O interaction between the pyrrolidine carbonyl group and hydroxyl groups [7] [6]. This intramolecular hydrogen bond contributes significantly to the conformational preference observed in the solid state and correlates with solution-state behavior [8].

Table 2: Conformational Parameters of Ring Systems

| Ring System | Conformation Type | Key Parameters | Deviation (Å) |

|---|---|---|---|

| Galactopyranose | ⁴C₁ Chair | 1α2e3e4α5e | - |

| Pyrrolidine | Envelope | N atom out-of-plane | -0.516 |

| Average C-C (sugar) | - | 1.520(5) | ±0.005 |

| Average C-OH (sugar) | - | 1.427(4) | ±0.004 |

The amide linkage connecting the two ring systems adopts a trans configuration with bond lengths and angles typical of peptide bonds [2]. The linear and angular dimensions of this amide link closely resemble those found in standard peptide structures, confirming the expected planar geometry around the carbonyl carbon [2].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 5 of 6 companies with hazard statement code(s):;

H315 (40%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (80%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (40%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (80%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (40%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Kothadiya A. A multicentric, open label, randomised, postmarketing efficacy study comparing multidose of lincomycin hydrochloride capsule 500 mg with multidose cefpodoxime proxetil tablet 200 mg in patients with tonsillitis, sinusitis. J Indian Med Assoc. 2012 Aug;110(8):580-3. PubMed PMID: 23741829.

3: Sun Q, Li Y, Qin L. Isolation and identification of two unknown impurities from the raw material of clindamycin hydrochloride. J Sep Sci. 2014 Oct;37(19):2682-7. doi: 10.1002/jssc.201400166. Epub 2014 Aug 20. PubMed PMID: 25044425.

4: Sreeshitha Gouri S, Venkatachalam D, Dumka VK. Pharmacokinetics of lincomycin following single intravenous administration in buffalo calves. Trop Anim Health Prod. 2014 Aug;46(6):1099-102. doi: 10.1007/s11250-014-0595-4. Epub 2014 May 4. PubMed PMID: 24792222.

5: Bokhari TH, Rizvi FA, Roohi S, Hina S, Ahmad M, Khalid M, Iqbal M. Preparation, biodistribution and scintigraphic evaluation of (99m)Tc-lincomycin. Pak J Pharm Sci. 2015 Nov;28(6):1965-70. PubMed PMID: 26639473.

6: Berry SL, Read DH, Walker RL, Famula TR. Clinical, histologic, and bacteriologic findings in dairy cows with digital dermatitis (footwarts) one month after topical treatment with lincomycin hydrochloride or oxytetracycline hydrochloride. J Am Vet Med Assoc. 2010 Sep 1;237(5):555-60. doi: 10.2460/javma.237.5.555. PubMed PMID: 20807134.

7: Hu Y, Li G, Zhang Z. A flow injection chemiluminescence method for the determination of lincomycin in serum using a diperiodato-cuprate (III)-luminol system. Luminescence. 2011 Sep-Oct;26(5):313-8. doi: 10.1002/bio.1230. Epub 2010 Oct 23. PubMed PMID: 22021244.

8: Harvey RG, Noble WC, Ferguson EA. A comparison of lincomycin hydrochloride and clindamycin hydrochloride in the treatment of superficial pyoderma in dogs. Vet Rec. 1993 Apr 3;132(14):351-3. PubMed PMID: 8488640.

9: Fateeva LI, Poliak MS. [Pharmacokinetics of lincomycins in experimental staphylococcal sepsis]. Antibiotiki. 1977 Jul;22(7):624-9. Russian. PubMed PMID: 883807.

10: Albarellos GA, Montoya L, Denamiel GA, Velo MC, Landoni MF. Pharmacokinetics and bone tissue concentrations of lincomycin following intravenous and intramuscular administrations to cats. J Vet Pharmacol Ther. 2012 Dec;35(6):534-40. doi: 10.1111/j.1365-2885.2011.01355.x. Epub 2011 Dec 2. PubMed PMID: 22132730.

11: Umemura E, Wakiyama Y, Kumura K, Ueda K, Masaki S, Watanabe T, Yamamoto M, Hirai Y, Fushimi H, Yoshida T, Ajito K. Synthesis of novel lincomycin derivatives and their in vitro antibacterial activities. J Antibiot (Tokyo). 2013 Mar;66(3):195-8. doi: 10.1038/ja.2012.107. Epub 2012 Dec 12. PubMed PMID: 23232934.

12: LEWIS C, STERN KF, GRADY JE. COMPARISON IN LABORATORY ANIMALS OF THE ANTIBACTERIAL ACTIVITY AND ABSORPTION OF LINCOMYCIN HEXADECYLSULFAMATE TO LINCOMYCIN HYDROCHLORIDE. Antimicrob Agents Chemother (Bethesda). 1964;10:13-7. PubMed PMID: 14287918.

13: Cao S, Song S, Liu L, Kong N, Kuang H, Xu C. Comparison of an Enzyme-Linked Immunosorbent Assay with an Immunochromatographic Assay for Detection of Lincomycin in Milk and Honey. Immunol Invest. 2015;44(5):438-50. doi: 10.3109/08820139.2015.1021354. PubMed PMID: 26107744.

14: He G, Chen X, Yin Y, Cai W, Ke W, Kong Y, Zheng H. Preparation and antibacterial properties of O-carboxymethyl chitosan/lincomycin hydrogels. J Biomater Sci Polym Ed. 2016;27(4):370-84. doi: 10.1080/09205063.2015.1132616. Epub 2016 Jan 17. PubMed PMID: 26675323.

15: Wakiyama Y, Kumura K, Umemura E, Masaki S, Ueda K, Watanabe T, Yamamoto M, Hirai Y, Ajito K. Synthesis and structure-activity relationships of novel lincomycin derivatives. Part 2. Synthesis of 7(S)-7-deoxy-7-(4-morpholinocarbonylphenylthio)lincomycin and its 3-dimensional analysis with rRNA. J Antibiot (Tokyo). 2016 Jun;69(6):428-39. doi: 10.1038/ja.2015.125. Epub 2015 Dec 16. PubMed PMID: 26669751.

16: [New preparations: lincomycin hydrochloride; chlorophyllypt]. Farmatsiia. 1974 Mar-Apr;23(2):90-4. Russian. PubMed PMID: 4849249.

17: Chaleva E, Dzhurov A. [Toxicological and pharmacokinetic research on lincomycin hydrochloride in broiler chickens and layer hens]. Vet Med Nauki. 1987;24(8):55-63. Bulgarian. PubMed PMID: 3439027.

18: Kleinberg J, Dea FJ, Anderson JA, Leopold IH. Intraocular penetration of topically applied lincomycin hydrochloride in rabbits. Arch Ophthalmol. 1979 May;97(5):933-6. PubMed PMID: 444130.

19: Sun Q, Shi Y, Wang F, Han D, Lei H, Zhao Y, Sun Q. Study on the effects of microencapsulated Lactobacillus delbrueckii on the mouse intestinal flora. J Microencapsul. 2015;32(7):669-76. doi: 10.3109/02652048.2015.1057249. Epub 2015 Sep 7. PubMed PMID: 26471401.

20: Nakagawa K, Watanabe K, Kihara N, Koyama M, Suzuki T, Kato Y, Saito A, Nakayama I, Tomizawa M, Matsui K, Abe M, Fujimori I, Obana M, Okubo H, Okamoto Y, Ueda Y, Maehara K, Soejima R, Sawae Y, Matsumoto K. [Comparative test of the effectiveness of clindamycin phosphate and lincomycin hydrochloride on acute pneumonia (I)]. Kansenshogaku Zasshi. 1982 May;56(5):391-402. Japanese. PubMed PMID: 6811677.